3-(Pentafluoroethoxy)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6F5NO |
|---|---|
Molecular Weight |
191.10 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)azetidine |
InChI |
InChI=1S/C5H6F5NO/c6-4(7,8)5(9,10)12-3-1-11-2-3/h3,11H,1-2H2 |
InChI Key |
UYFZLTDVGLSJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pentafluoroethoxy Azetidine and Analogous Fluoroazetidines
Established Cyclization Strategies for Azetidine (B1206935) Core Construction
The construction of the strained four-membered azetidine ring requires specific synthetic strategies. frontiersin.orgnih.gov Key methods include intramolecular cyclizations, cycloadditions, and ring-opening reactions of strained precursors.
Intramolecular Nucleophilic Substitution Reactions in Azetidine Synthesis
A foundational and widely utilized method for forming the azetidine ring is through intramolecular S_N2 reactions. frontiersin.orgnih.gov This strategy involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule, displacing a leaving group to form the cyclic structure. rsc.orgfrontiersin.orgnih.gov Commonly employed precursors are γ-amino halides or sulfonates. The leaving group, typically a halogen (such as chlorine, bromine, or iodine) or a mesylate/tosylate, is positioned on the carbon three atoms away from the amine nitrogen. frontiersin.orgnih.gov Base-mediated deprotonation of the amine enhances its nucleophilicity, facilitating the ring-closing displacement and yielding the azetidine core. This approach is a staple in heterocyclic chemistry due to its reliability and the commercial availability of starting materials.
Catalytic Intramolecular Aminolysis of Epoxide Precursors to Azetidines
A powerful alternative for azetidine synthesis is the intramolecular aminolysis of 3,4-epoxy amines. frontiersin.orgnih.gov This method can be effectively catalyzed by Lewis acids, such as Lanthanide (III) trifluoromethanesulfonates (Ln(OTf)₃), with Lanthanum (III) triflate (La(OTf)₃) being particularly effective. frontiersin.orgnih.govnih.govbohrium.com The reaction proceeds via the activation of the epoxide by the Lewis acid, followed by a regioselective nucleophilic attack by the pendant amine.
Research has shown that the stereochemistry of the epoxide precursor is crucial for the reaction's outcome. The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines selectively yields azetidines through a C3-selective attack. frontiersin.orgnih.gov In contrast, the corresponding trans-epoxy amines tend to undergo a C4-selective attack, leading to the formation of 3-hydroxypyrrolidines. frontiersin.orgnih.gov This methodology tolerates a wide array of functional groups on the amine, including electron-rich and electron-deficient benzyl groups, as well as bulky alkyl substituents. frontiersin.orgnih.gov
| Substrate (Amine Substituent) | Product | Yield (%) |
|---|---|---|
| Benzyl | Azetidine 2aa | 81 |
| 4-Methoxybenzyl | Azetidine 2ba | 91 |
| 4-Chlorobenzyl | Azetidine 2ca | 85 |
| n-Butyl | Azetidine 2da | 88 |
| tert-Butyl | Azetidine 2ea | 91 |
| Allyl | Azetidine 2fa | 62 |
Photochemical [2+2] Cycloaddition Reactions (Aza Paternò–Büchi) for Azetidine Ring Formation
The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, offering a direct and highly atom-economical route to functionalized azetidines. rsc.orgrsc.orgresearchgate.netresearchgate.net This reaction is initiated by the photoexcitation of the imine component, which then reacts with the alkene to form the four-membered ring. rsc.org
Historically, the application of this reaction has faced challenges, such as the competing and efficient E/Z isomerization of acyclic imines upon photoirradiation, which provides a non-productive relaxation pathway. rsc.org Consequently, many successful examples have utilized cyclic imines to prevent this isomerization. rsc.org However, recent advancements have expanded the reaction's scope. The use of visible-light photocatalysis and triplet energy transfer has enabled intramolecular aza Paternò–Büchi reactions of unactivated alkenes. nih.gov For instance, iridium-based photocatalysts can sensitize oxime precursors, which then undergo cycloaddition with a tethered alkene to form complex tricyclic azetidines. nih.gov This modern approach overcomes some of the long-standing limitations and provides access to structurally complex azetidine scaffolds with high levels of saturation. acs.orgnih.gov
| Substrate (Alkene Type) | Product | Yield (%) |
|---|---|---|
| Trisubstituted | Tricyclic Azetidine 15 | 84 |
| Disubstituted (Cyclohexene) | Tricyclic Azetidine 19 | 69 |
| Disubstituted (Cyclopentene) | Tricyclic Azetidine 20 | 61 |
| Monosubstituted | Tricyclic Azetidine 23 | 69 |
Strain-Release Approaches in the Preparation of Substituted Azetidines
The inherent ring strain of azetidines can be harnessed for their synthesis through strain-release-driven reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). bris.ac.uknih.govnih.gov These bicyclic compounds possess significant strain energy, making them susceptible to ring-opening reactions upon treatment with either nucleophiles or electrophiles. nih.govnih.gov
This reactivity provides a versatile platform for creating diverse, functionalized azetidines. bris.ac.uknih.gov For instance, the addition of nucleophilic organometallic reagents to ABBs can selectively form 3-substituted azetidine intermediates. rsc.orgchemrxiv.org Furthermore, multicomponent strategies have been developed where azabicyclo[1.1.0]butyl-lithium is sequentially treated with multiple electrophiles, leveraging the strain-release ring-opening to drive the reaction forward and assemble complex azetidine structures in a modular fashion. bris.ac.uknih.gov This approach is particularly valuable for accessing azetidines with diverse substitution patterns that would be challenging to obtain through traditional cyclization methods. bris.ac.uk
Advanced Methodologies for the Introduction of Fluoroalkoxy Moieties
To synthesize 3-(Pentafluoroethoxy)azetidine, a pentafluoroethoxy group must be installed onto the pre-formed azetidine ring. This requires specialized fluorination or fluoroalkoxylation techniques.
Strategies for Regioselective Perfluoroalkoxylation (e.g., Pentafluoroethoxy Group)
The introduction of a pentafluoroethoxy (-OCF₂CF₃) group typically involves the reaction of a suitable nucleophile with a source of the perfluoroalkoxy moiety or vice versa. A common strategy would involve preparing a 3-hydroxyazetidine or 3-haloazetidine intermediate, which can then be subjected to a perfluoroalkoxylation reaction.
Recent advancements have focused on overcoming the low reactivity of perfluoroalkoxide nucleophiles. One effective method involves a dual concurrent catalysis system using a catalytic amount of Cesium Iodide (CsI). nottingham.ac.ukrsc.org This system enables the activation of both a poorly reactive perfluoroalkoxide (like potassium pentafluoroethoxide) and an alkyl halide electrophile (such as a 3-iodo or 3-bromoazetidine derivative). nottingham.ac.ukrsc.org The catalytic cycle allows for the cost-effective installation of the perfluoroalkoxy group without the need for stoichiometric amounts of expensive silver or cesium salts. nottingham.ac.ukrsc.org This methodology exhibits high functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. Another approach involves the regioselective perfluoroalkylation of specific heterocycles using sodium perfluoroalkyl sulfinates, which proceeds through a radical mechanism, although this is more commonly used for C-C bond formation. researchgate.net
Design and Application of Specific Fluoroalkylation Reagents
The introduction of a fluoroalkoxy group onto an azetidine ring necessitates specialized reagents capable of delivering the desired moiety under conditions compatible with the strained four-membered ring. While direct pentafluoroethoxylation of an azetidine precursor like N-Boc-3-azetidinol could be envisioned, such transformations often require harsh conditions.
A more viable approach involves the use of modern fluoroalkylation reagents. The development of reagents for delivering fluorinated groups has been a major focus in organofluorine chemistry. For instance, reagents designed for difluoromethylation, such as bis(difluoromethyl) pentacoordinate phosphorane (PPh₃(CF₂H)₂), highlight the trend towards creating bench-stable and versatile reagents with tunable reactivity for radical, nucleophilic, or electrophilic pathways researchgate.net.
For installing a pentafluoroethoxy group, a common strategy would involve the reaction of a suitable nucleophile with a pentafluoroethoxy-containing electrophile or vice-versa. For example, an azetidine precursor with a good leaving group at the 3-position could be reacted with a pentafluoroethoxide source. Conversely, a 3-hydroxyazetidine could be deprotonated and reacted with an electrophilic source of the pentafluoroethoxy group. The development of such specific reagents is crucial for expanding the accessibility of complex fluoroalkoxy-substituted heterocycles.
Divergent Synthetic Pathways for Functionalized this compound Derivatives
The synthesis of complex azetidines often relies on divergent pathways that allow for the introduction of various functionalities from a common intermediate. nih.govnih.govchemrxiv.orgresearchgate.net This approach is particularly valuable for creating libraries of analogs for structure-activity relationship studies.
Azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic amino acid that serves as a versatile chiral building block for more complex azetidine derivatives. wikipedia.orgnih.govscbt.commedchemexpress.com Its rigid, four-membered ring structure makes it a valuable proline analog in peptide and medicinal chemistry. nih.govumich.edu
Synthetic routes to both optically inactive and active forms of Aze have been established, often starting from precursors like γ-aminobutyric acid (GABA) or α,γ-diaminobutyric acid. wikipedia.org The carboxylic acid functional group provides a handle for a wide range of chemical transformations, allowing for the elongation of side chains and the construction of intricate molecular architectures. For example, Aze can be incorporated into peptide sequences or used as a scaffold to build complex natural product analogs. nih.govumich.edu This precursor could, in principle, be elaborated through a series of steps to introduce a pentafluoroethoxy-substituted side chain or to transform the carboxylic acid into a different functional group as part of a larger synthetic strategy.
A significant recent advancement in the synthesis of 3-substituted azetidines is the development of azetidine sulfonyl fluorides (ASFs). nih.govnih.govchemrxiv.orgacs.org These reagents serve as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govnih.gov Under mild thermal activation (e.g., 60 °C), ASFs generate reactive intermediates that can be coupled with a broad range of nucleophiles, including amines, heterocycles, and phosphonates. nih.govnih.govchemrxiv.org
This methodology offers a powerful and divergent route to 3-functionalized azetidines. The key advantages of this approach include:
Mild Reaction Conditions : The activation is thermal and avoids harsh reagents that could compromise the azetidine ring. nih.govnih.gov
Broad Nucleophile Scope : A wide variety of nucleophiles can be used to trap the generated carbocation, allowing for extensive diversification. nih.govchemrxiv.org
Versatility : The protecting group on the azetidine nitrogen can be readily modified or removed, providing additional points for molecular elaboration. nih.gov
This method represents a highly promising strategy for synthesizing compounds like this compound by using a pentafluoroethoxide anion or a related nucleophile in the coupling step.
| Feature | Description | Reference |
|---|---|---|
| Activation Method | Mild thermal activation (typically 60 °C) | nih.govnih.gov |
| Reaction Pathway | Defluorosulfonylation (deFS), generating a carbocation intermediate | nih.gov |
| Substrate Scope | Compatible with a broad range of nucleophiles (amines, heterocycles, etc.) | nih.govnih.govchemrxiv.org |
| Key Advantage | Allows for divergent synthesis of 3-substituted azetidines under mild conditions | nih.govresearchgate.net |
Transition-metal catalysis has become an indispensable tool for forming C-N and C-C bonds in a controlled and efficient manner, providing powerful methods for both the synthesis and functionalization of azetidine rings. magtech.com.cn
For C-N Bond Formation: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a robust method for constructing the azetidine ring itself. rsc.org This approach involves the cyclization of an amine substrate onto an unactivated C-H bond, promoted by a palladium catalyst and an oxidant. rsc.org Rhodium- and iridium-catalyzed direct C-H amination reactions using organic azides as the nitrogen source also represent a step-economical alternative to traditional cross-coupling methods. ibs.re.krnih.gov These reactions benefit from the dual role of azides as both an amino source and an internal oxidant, releasing environmentally benign N₂ as the only byproduct. ibs.re.krnih.gov
For C-C Bond Formation: Once the azetidine ring is formed, transition-metal catalysis can be used to install substituents. For instance, Hiyama cross-coupling reactions of 3-iodoazetidine with arylsilanes, catalyzed by palladium, provide a route to 3-arylazetidines under mild conditions. organic-chemistry.org Such coupling strategies are essential for creating analogs with diverse substitution patterns. While aziridine ring-opening reactions catalyzed by transition metals are well-established for forming new C-C bonds, analogous strain-release functionalizations of azetidines are also an area of active development. mdpi.com
| Catalyst System | Reaction Type | Bond Formed | Reference |
|---|---|---|---|
| Palladium(II) / Benziodoxole Tosylate | Intramolecular C(sp³)–H Amination | C-N | rsc.org |
| Rhodium(III) or Iridium(III) / Organic Azide | Direct C-H Amination | C-N | ibs.re.krnih.gov |
| Palladium(0) / Arylsilane | Hiyama Cross-Coupling | C-C | organic-chemistry.org |
Stereochemical Control and Asymmetric Synthesis of Chiral Fluoroazetidines
The synthesis of enantiomerically pure azetidines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed to control the stereochemistry during the synthesis of substituted azetidines.
One major approach is to use chiral precursors. As mentioned, L-azetidine-2-carboxylic acid is a readily available chiral building block. nih.gov Alternatively, asymmetric synthesis can be employed to create chiral centers during the reaction sequence. For example, copper-catalyzed asymmetric boryl allylation of achiral azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity, creating two new stereogenic centers in the process. acs.org Similarly, asymmetric copper(I)-catalyzed cycloadditions can be used to generate chiral tetrasubstituted azetidines. nih.gov
Chiral azetidines themselves can also serve as ligands in asymmetric catalysis, highlighting their importance in the broader field of stereoselective synthesis. bham.ac.ukbirmingham.ac.uk For the synthesis of a chiral version of this compound, one could envision an asymmetric synthesis starting from an achiral precursor using a chiral catalyst, or a diastereoselective functionalization of a chiral azetidine intermediate. The development of chemo-, regio-, and stereoselective methods is a continuing goal in the synthesis of complex fluorinated azacycles. researchgate.net
Chemical Reactivity and Derivatization of 3 Pentafluoroethoxy Azetidine Scaffolds
Ring-Opening Transformations of the Azetidine (B1206935) Core
The relief of ring strain is a primary driving force for the reactivity of azetidines, making ring-opening reactions a major pathway for functionalization. rsc.orgunipd.it These transformations convert the compact, three-dimensional azetidine structure into linear amine derivatives, which can serve as precursors for more complex molecules.
Strain-Driven C-N Bond Cleavage Mechanisms and Pathways
The cleavage of the carbon-nitrogen (C-N) bonds in the azetidine ring is the fundamental step in its ring-opening transformations. Due to the ring strain, these sigma bonds are susceptible to breaking under conditions that would not affect a less strained system, such as a pyrrolidine (B122466). The process is typically initiated by activating the azetidine, most commonly by protonating or alkylating the nitrogen atom to form a more reactive azetidinium salt. nih.govresearchgate.netmagtech.com.cn This enhances the leaving group ability of the nitrogen atom and makes the adjacent carbon atoms more electrophilic.
The cleavage generally proceeds via an SN2-type mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen (C2 or C4), leading to the concerted breaking of the C-N bond. nih.govacs.org The regioselectivity of this cleavage is dictated by both electronic and steric factors of the substituents on the ring. For an unsubstituted azetidinium ion, attack at either C2 or C4 is equally likely. However, in substituted azetidines, the nucleophile will preferentially attack the less sterically hindered carbon or a carbon that can better stabilize a partial positive charge in the transition state. magtech.com.cn In the case of 3-(Pentafluoroethoxy)azetidine, the substituent at the C3 position would exert a minimal steric effect on the C2 and C4 positions, but its strong electron-withdrawing nature could influence the electron density around the ring.
Nucleophilic and Electrophilic Ring-Opening Reactions for Subsequent Functionalization
The activation of the azetidine ring, typically through electrophilic attack on the nitrogen, renders it susceptible to ring-opening by a wide array of nucleophiles. magtech.com.cnacs.org The formation of an azetidinium ion is a key step, as the neutral azetidine ring is often too stable to react with all but the strongest nucleophiles. magtech.com.cn Lewis acids can also be employed to catalyze these reactions by coordinating to the nitrogen atom. acs.org
A variety of nucleophiles can be used to open the azetidine ring, leading to diverse functionalized γ-amino compounds. For instance, halides, amines, and thiols can serve as nucleophiles to generate γ-haloamines, diamines, and amino thiols, respectively. acs.orgbeilstein-journals.org The reaction with alkyl chloroformates can also induce ring-opening to yield γ-chloroamines. researchgate.net
The table below summarizes potential nucleophilic ring-opening reactions, extrapolated from the general reactivity of azetidines.
| Nucleophile | Activating Agent | Product Type | Reference Example |
|---|---|---|---|
| Halide (e.g., Cl⁻, Br⁻, I⁻ from Tetrabutylammonium Halides) | Lewis Acid (e.g., BF₃·OEt₂) or pre-formation of azetidinium salt | γ-Haloamine | acs.orgresearchgate.net |
| Amines (e.g., Benzylamine) | Azetidinium salt | 1,3-Diamine | researchgate.net |
| Alcohols/Alkoxides | Azetidinium salt | γ-Amino ether | researchgate.net |
| Thiols | Copper catalysis | γ-Amino thiol | arkat-usa.org |
| Alkyl Chloroformates | None (reagent driven) | γ-Chloroamine | researchgate.net |
| Cyanide | Azetidinium salt | γ-Amino nitrile | researchgate.net |
Regioselective Functionalization at Nitrogen and Carbon Centers of the Azetidine Ring
Beyond ring-opening, the azetidine scaffold allows for functionalization at its nitrogen and carbon atoms while preserving the four-membered ring. These modifications are crucial for tuning the physicochemical properties of the molecule and for building more complex structures.
N-Alkylation, N-Acylation, and N-Protection Strategies
The nitrogen atom of the azetidine ring is a key handle for derivatization due to its nucleophilicity. It can readily undergo a variety of standard transformations common to secondary amines.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. This allows for the introduction of a wide range of substituents.
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylazetidines. This is a common strategy to introduce carbonyl functionalities.
N-Arylation: The nitrogen can be coupled with aryl halides or boronic acids using methods like the Buchwald-Hartwig coupling to form N-arylazetidines. arkat-usa.org
N-Protection: To modulate reactivity or protect the nitrogen during other synthetic steps, common amine protecting groups are employed. The tert-butyloxycarbonyl (Boc) group is frequently used and can be installed using di-tert-butyl dicarbonate (B1257347). uniba.it Sulfonyl groups, such as tosyl (Ts), are also used, providing stable derivatives. acs.org
| Reaction Type | Typical Reagents | Resulting Functional Group | Reference Example |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl | researchgate.net |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base | N-Acyl | bhu.ac.in |
| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride), Base | N-Sulfonyl | acs.org |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc | uniba.it |
| N-Arylation | Aryl Bromide, Palladium Catalyst, Base | N-Aryl | arkat-usa.org |
Site-Specific Carbon Functionalization and Side Chain Introduction
Functionalization of the carbon atoms of the azetidine ring without ring-opening is more challenging but synthetically valuable.
α-Lithiation: When the azetidine nitrogen is protected with an electron-withdrawing group like Boc, the protons at the C2 and C4 positions become acidic enough to be removed by a strong base like s-butyllithium. uniba.it The resulting organolithium species can then be trapped with various electrophiles to introduce substituents at the C2 position. uniba.it
C3 Functionalization: Introducing substituents at the C3 position often involves starting from a precursor like azetidin-3-one. nih.gov Alternatively, modern C-H activation strategies can be employed. For example, palladium-catalyzed directed C(sp³)-H arylation has been used to functionalize the C3 position of azetidines. nih.gov The presence of the pentafluoroethoxy group at C3 in the target molecule would likely hinder further direct substitution at this position but could electronically influence reactivity at adjacent sites.
Chemical Modifications Involving the Pentafluoroethoxy Substituent
The pentafluoroethoxy group (-OCF₂CF₃) is known for its exceptional chemical and thermal stability. ontosight.aismolecule.com This robustness is due to the high strength of the carbon-fluorine bonds. Consequently, the pentafluoroethoxy substituent on the azetidine ring is expected to be inert under most synthetic conditions used to modify the azetidine core. nih.gov
While nucleophilic substitution reactions on the pentafluoroethoxy group have been noted in other chemical contexts, they typically require specific conditions and are not common. smolecule.com Any reaction harsh enough to cleave the C-F or C-O bonds of the pentafluoroethoxy group would likely lead to the decomposition of the strained azetidine ring itself. Therefore, this group primarily serves as a stable, strongly electron-withdrawing, and lipophilic modifier of the azetidine scaffold rather than as a reactive handle for further derivatization.
Integration into Complex Molecular Architectures and Scaffolds
Synthesis of Spirocyclic Azetidine Derivatives
No specific methods or research findings for the synthesis of spirocyclic derivatives from this compound have been reported.
Formation of Fused and Bridged Azetidine Ring Systems
There is no available information or published data on the formation of fused or bridged ring systems utilizing this compound as a starting material or intermediate.
Strategic Applications of 3 Pentafluoroethoxy Azetidine in Contemporary Chemical Research
Application as Conformationally Restricted Building Blocks in Molecular Design
The design and synthesis of molecules with well-defined three-dimensional (3D) shapes are paramount in the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. 3-(Pentafluoroethoxy)azetidine serves as an exemplary building block in this context, offering a powerful tool to navigate and populate novel regions of chemical space.
Enhancement of sp3 Carbon Character and Three-Dimensionality in Chemical Space
Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, there is a growing consensus that increasing the sp3 character and three-dimensionality of drug candidates can lead to improved clinical success. tcichemicals.com Azetidine (B1206935) scaffolds, including this compound, are instrumental in this "escape from flatland." The strained four-membered ring of azetidine introduces a high degree of conformational rigidity and a defined 3D geometry. researchgate.net This inherent structural constraint helps to pre-organize appended functional groups in specific spatial orientations, which can lead to more precise and potent interactions with biological targets.
The introduction of the pentafluoroethoxy group further amplifies the three-dimensional profile of the molecule. The bulky and sterically demanding nature of this substituent, coupled with the puckered azetidine ring, encourages the adoption of non-planar conformations in larger molecular frameworks. This strategic increase in sp3 character is a key design principle for moving beyond traditional, often planar, molecular libraries.
Table 1: Impact of Azetidine Scaffolds on Molecular Properties
| Molecular Property | Influence of Azetidine Incorporation | Rationale |
| sp3 Character | Increases | The saturated, four-membered ring is inherently three-dimensional. |
| Three-Dimensionality | Enhances | The rigid, puckered nature of the ring introduces defined spatial vectors for substituents. |
| Solubility | Often Improves | The introduction of a polar nitrogen atom and disruption of planarity can enhance aqueous solubility. nih.gov |
| Metabolic Stability | Can Increase | The strained ring system can be less susceptible to certain metabolic pathways compared to more flexible alkyl chains. |
Azetidine Scaffolds as Bioisosteric Replacements for Planar Motifs
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug optimization. cambridgemedchemconsulting.com Azetidine rings are increasingly utilized as bioisosteres for larger, more flexible rings like piperidine (B6355638) and pyrrolidine (B122466), as well as for planar aromatic and heterocyclic rings. nih.gov The substitution of a phenyl ring or other planar motif with a 3-substituted azetidine, such as this compound, can offer several advantages.
This bioisosteric replacement can lead to improved physicochemical properties, such as increased solubility and metabolic stability. Furthermore, the defined exit vectors of the substituents on the azetidine ring can allow for a more precise probing of the target's binding pocket, potentially leading to enhanced potency and selectivity. The pentafluoroethoxy group, with its unique electronic properties, can also modulate interactions with the target protein, offering a distinct advantage over traditional hydrocarbon-based substituents.
Design Principles for the Generation of Lead-Like Molecular Libraries
The construction of molecular libraries enriched with lead-like properties is a central focus of early-stage drug discovery. Lead-like molecules typically possess lower molecular weight and lipophilicity, and a higher degree of sp3 character compared to their drug-like counterparts. The use of building blocks like this compound aligns perfectly with these design principles.
The compact and rigid nature of the azetidine core helps to control molecular size and shape, while the introduction of the polar nitrogen atom can help to modulate lipophilicity. nih.govnih.gov The pentafluoroethoxy group, while increasing molecular weight, can also impart favorable properties such as metabolic stability. nih.gov The strategic use of such fluorinated building blocks allows for the creation of diverse and novel chemical libraries with enhanced three-dimensionality and improved lead-like characteristics, thereby increasing the probability of identifying high-quality starting points for drug discovery programs. researchgate.net
Utilization in Peptide and Peptidomimetic Chemistry
Peptides are crucial signaling molecules in a vast array of biological processes, making them attractive therapeutic targets. However, their application as drugs is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics, which mimic the structure and function of natural peptides, offer a promising solution to these challenges. This compound and its derivatives are valuable tools in this field.
Fluoroazetidinecarboxylic Acids as Constrained Amino Acid Surrogates
One of the most powerful strategies in peptidomimetic design is the incorporation of constrained amino acid surrogates. These modified amino acids restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation. Fluoroazetidinecarboxylic acids, which can be derived from this compound, serve as excellent proline analogues. researchgate.net
The four-membered ring of azetidine-2-carboxylic acid imposes a more constrained geometry on the peptide backbone than the five-membered ring of proline. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for biological activity. The fluorine atoms of the pentafluoroethoxy group can further influence the conformational preferences of the peptide through steric and electronic effects, providing an additional layer of control over the peptide's three-dimensional structure. nih.gov
Table 2: Comparison of Proline and Fluoroazetidine-2-carboxylic Acid as Peptide Building Blocks
| Feature | Proline | Fluoroazetidine-2-carboxylic Acid |
| Ring Size | 5-membered | 4-membered |
| Backbone Dihedral Angle (Φ) | Restricted | More Restricted |
| Conformational Flexibility | Moderate | Low |
| Influence of Fluorine | N/A | Can induce specific puckering of the azetidine ring and influence local conformation through stereoelectronic effects. |
Conformational Stability and Structural Impact in Peptide Integration
Furthermore, the highly electronegative fluorine atoms of the pentafluoroethoxy group can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, potentially enhancing binding affinity. The metabolic stability of the peptide can also be improved, as the fluorinated azetidine moiety can shield adjacent peptide bonds from enzymatic degradation. nih.gov The unique conformational and electronic properties of this compound make it a valuable building block for the design of next-generation peptide therapeutics with enhanced stability and efficacy.
Development of Advanced Linker and Conjugation Chemistries
The development of novel linker technologies is a cornerstone of modern medicinal chemistry and chemical biology, enabling the precise connection of molecular fragments to create advanced therapeutics and research tools. Azetidine scaffolds, particularly those bearing fluorine substituents, are emerging as valuable components in these linkers due to their unique structural and electronic properties.
Exploration of Azetidine Sulfonyl Fluorides (ASFs) in Bioconjugation and Modular Assembly
Azetidine sulfonyl fluorides (ASFs) are versatile reagents that have recently been developed for applications in drug discovery and bioconjugation. nih.govdigitellinc.com These compounds can participate in Sulfur-Fluoride Exchange (SuFEx) reactions, a type of click chemistry known for its high efficiency and orthogonality. nih.govresearchgate.net The stability of the sulfonyl fluoride (B91410) group, compared to more reactive sulfonyl chlorides, allows for its incorporation into complex molecules and subsequent selective reaction with nucleophiles. nih.gov
The general reactivity of ASFs involves a defluorosulfonylation (deFS) pathway under mild thermal conditions, which generates a reactive azetidine carbocation. digitellinc.comchemrxiv.org This intermediate can then be trapped by a wide range of nucleophiles, facilitating the modular assembly of diverse molecular architectures. digitellinc.comchemrxiv.org This approach allows for the facile synthesis of 3,3-disubstituted azetidines, which are valuable motifs in medicinal chemistry. digitellinc.comresearchgate.net While specific research on ASFs derived from this compound is not available, the presence of the electron-withdrawing pentafluoroethoxy group would be expected to influence the reactivity of the azetidine ring and the stability of any resulting carbocation intermediate.
Application in Targeted Protein Degradation Platforms (e.g., PROTAC Linker Motifs)
Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy. protein-degradation.orgnih.gov Proteolysis-targeting chimeras (PROTACs) are a key class of TPD molecules, which are heterobifunctional compounds that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. nih.govnih.govdundee.ac.uk
Azetidine-containing linkers are being explored in PROTAC design to introduce conformational rigidity and specific three-dimensional geometries. nih.govmedchemexpress.com The incorporation of fluorinated substituents, such as a pentafluoroethoxy group, could further modulate the properties of the linker, including its polarity, metabolic stability, and conformational preferences. researchgate.net Azetidine derivatives have been successfully incorporated into PROTACs, demonstrating their potential in this area. nih.govdigitellinc.com For instance, productive deFS reactions with E3 ligase recruiters like pomalidomide (B1683931) have been shown to provide new degrader motifs and potential PROTAC linkers. digitellinc.comchemrxiv.org Although there are no specific examples of this compound being used as a PROTAC linker in the available literature, its structural features suggest it could be a valuable building block in this context.
Contributions to Broader Chemical Biology and Methodology Development
The introduction of novel chemical entities like this compound can spur the development of new synthetic methods and deepen the understanding of fundamental chemical principles.
Elucidation of Novel Chemical Reactivity and Synthetic Paradigms
The synthesis and reactivity of azetidines are areas of ongoing research. nih.govjmchemsci.comelsevierpure.com The strain of the four-membered ring imparts unique reactivity, making them valuable intermediates in organic synthesis. The introduction of fluorine atoms can significantly alter the reactivity of the azetidine ring. Fluorine's high electronegativity can influence the electron distribution within the molecule, affecting bond strengths and the susceptibility of the ring to nucleophilic attack. google.com
While the specific synthesis of this compound is not detailed in the search results, general methods for the synthesis of fluorinated azetidines often involve the use of specialized fluorinating reagents. google.com The pentafluoroethoxy group, with its strong electron-withdrawing nature, would likely present both challenges and opportunities in the development of new synthetic methodologies. Its influence on the regioselectivity and stereoselectivity of reactions involving the azetidine ring would be a key area of investigation.
Understanding the Stereoelectronic and Conformational Influence of Fluorine Atoms
The stereoelectronic effects of fluorine atoms play a crucial role in determining the conformation and reactivity of organic molecules. mdpi.comresearchgate.net The gauche effect and other hyperconjugative interactions involving C-F bonds can lead to specific conformational preferences. mdpi.com In the context of an azetidine ring, the pentafluoroethoxy group would be expected to exert a significant influence on the ring's pucker and the orientation of substituents. nih.gov
Computational studies on perfluorinated alkyl chains have shown that they can adopt helical conformations due to electrostatic repulsion between fluorine atoms. mdpi.com The pentafluoroethoxy group in this compound could similarly restrict the conformational freedom of the molecule, which could have important implications for its binding to biological targets. Understanding these conformational preferences is crucial for the rational design of molecules incorporating this moiety. nih.gov While direct conformational analysis of this compound is not available, studies on related fluorinated small rings and perfluorinated compounds provide a basis for predicting its structural behavior. nih.govmdpi.com
Q & A
Q. What are the best practices for designing in vitro assays to evaluate the metabolic stability of azetidine-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
